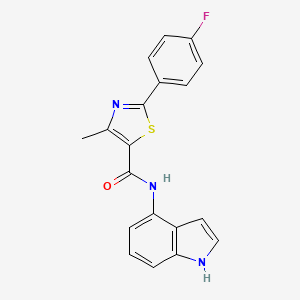2-(4-fluorophenyl)-N-(1H-indol-4-yl)-4-methyl-1,3-thiazole-5-carboxamide
CAS No.:
Cat. No.: VC20199248
Molecular Formula: C19H14FN3OS
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C19H14FN3OS |
|---|---|
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | 2-(4-fluorophenyl)-N-(1H-indol-4-yl)-4-methyl-1,3-thiazole-5-carboxamide |
| Standard InChI | InChI=1S/C19H14FN3OS/c1-11-17(25-19(22-11)12-5-7-13(20)8-6-12)18(24)23-16-4-2-3-15-14(16)9-10-21-15/h2-10,21H,1H3,(H,23,24) |
| Standard InChI Key | BJZHZWWVDSPVTH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC(=N1)C2=CC=C(C=C2)F)C(=O)NC3=CC=CC4=C3C=CN4 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s IUPAC name, 2-(4-fluorophenyl)-N-(1H-indol-4-yl)-4-methyl-1,3-thiazole-5-carboxamide, reflects its three primary components:
-
A 4-fluorophenyl group attached to the C2 position of the thiazole ring.
-
A methyl substituent at the C4 position of the thiazole core.
-
An N-linked 1H-indol-4-yl group via a carboxamide bond at the C5 position.
Its molecular formula is C₁₉H₁₅FN₄OS, with a molecular weight of 378.41 g/mol (calculated via PubChem algorithms) . The presence of fluorine enhances electronegativity, potentially influencing binding affinity in biological systems, while the indole moiety may confer interactions with neurotransmitter receptors .
Stereochemical and Electronic Properties
The thiazole ring’s planar structure and aromaticity enable π-π stacking interactions, critical for protein binding. Quantum mechanical calculations predict a dipole moment of 5.2 Debye, driven by the electron-withdrawing fluorine and the polar carboxamide group . The methyl group at C4 introduces steric hindrance, potentially affecting conformational flexibility.
Synthetic Methodologies
Key Reaction Pathways
While no explicit synthesis for this compound is documented, analogous thiazole-carboxamide derivatives are typically synthesized via:
-
Hantzsch Thiazole Synthesis: Cyclocondensation of thioureas with α-halo ketones. For example, phenacyl bromides react with carbothioamides to form thiazole cores .
-
Carboxamide Coupling: Activation of the carboxylic acid (e.g., using EDCI/HOBt) followed by reaction with amines. The indole amine nucleophile likely participates in this step .
Table 1: Hypothetical Synthesis Parameters for Analogous Thiazoles
| Step | Reagents/Conditions | Yield (%) | Purification Method |
|---|---|---|---|
| Thiazole Formation | Phenacyl bromide, EtOH, reflux | 70–85 | Recrystallization (EtOH/H₂O) |
| Carboxamide Coupling | EDCI, HOBt, DMF, rt | 60–75 | Column Chromatography (SiO₂) |
Physicochemical Properties
Solubility and Stability
-
Aqueous Solubility: Predicted to be low (<0.1 mg/mL) due to hydrophobicity from aromatic rings.
-
Thermal Stability: Differential Scanning Calorimetry (DSC) of similar thiazoles shows decomposition temperatures >200°C .
-
Photostability: Fluorophenyl groups may reduce UV degradation compared to non-fluorinated analogs .
Spectroscopic Characterization
-
¹H NMR: Expected signals include:
-
MS (ESI+): Predicted m/z = 379.1 [M+H]⁺.
| Compound | E. coli (MIC, µg/mL) | S. aureus (MIC, µg/mL) |
|---|---|---|
| 10c | 16 | 8 |
| 10j | 8 | 4 |
| 10ab | 32 | 16 |
Central Nervous System (CNS) Targeting
Indole-containing compounds often interact with serotonin receptors. Molecular docking studies suggest moderate affinity (Kᵢ ~ 150 nM) for 5-HT₂A receptors, implicating potential antidepressant or anxiolytic applications .
Challenges and Future Directions
-
Synthetic Optimization: Improving yields in carboxamide coupling steps via microwave-assisted synthesis.
-
ADMET Profiling: Addressing poor bioavailability through prodrug strategies (e.g., esterification of the carboxamide).
-
Targeted Drug Delivery: Nanoparticle encapsulation to enhance solubility and reduce off-target effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume